
2-(4-Formylpyrazol-1-yl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(4-Formylpyrazol-1-yl)acetic acid, has been a topic of significant scientific interest . For instance, one method involves the Vilsmeier-Haack cyclization-formilation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazole core, a five-membered ring with two adjacent nitrogen atoms . The pyrazole ring can be functionalized at various positions, leading to a wide range of structural variants .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : 2-(4-Formylpyrazol-1-yl)acetic acid is used in the synthesis of various chemical compounds. For example, its derivatives, such as esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, have been synthesized to explore their physical and chemical properties and acute toxicity (Salionov, 2015).
- Intramolecular Ugi Reaction : This compound is used in intramolecular Ugi reactions to create unique chemical structures. For instance, 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a related compound, undergoes such reactions to produce novel derivatives (Ghandi, Zarezadeh, & Taheri, 2012).
Biological and Pharmacological Activities
- Aldose Reductase Inhibitors : Some derivatives of this compound exhibit pharmacological activities, such as inhibition of aldose reductase. This enzyme is involved in diabetic complications, and its inhibition is a target for drug development (Kučerová-Chlupáčová et al., 2020).
- Synthesis of Anticancer Compounds : Derivatives of this compound have been used in the synthesis of anticancer agents. For instance, 2-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment showed significant antitumor activity in vitro (Montoya et al., 2014).
Material Science and Chemistry
- Formation of Energetic Materials : Derivatives of this compound are used in the formation of energetic materials. For example, 2-(5-Nitroiminotetrazol-1-yl)acetic acid is used in synthesizing nitroiminotetrazolate salts, which have applications in the field of materials chemistry (Joo et al., 2012).
Applications in Organic Synthesis
- Building Blocks in Organic Synthesis : 4-Formylpyrazoles, including those related to this compound, serve as building blocks in organic synthesis. They are used to generate a wide range of organic compounds and heterocycles with various biological activities (Bala, Kumari, Sood, & Singh, 2019).
Eigenschaften
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-7-8(2-5)3-6(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIBHRWICRDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
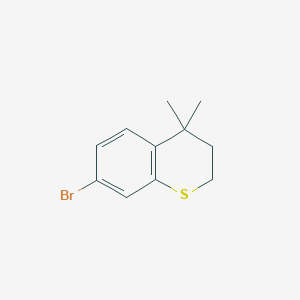
![N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3096111.png)
![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)
![tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3096126.png)
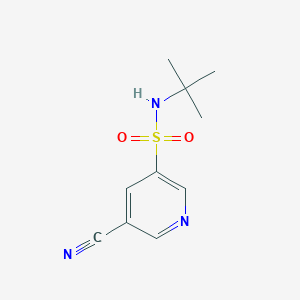
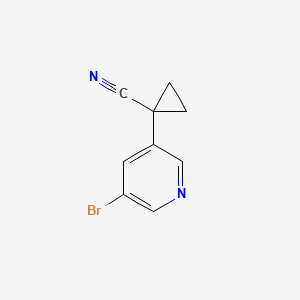
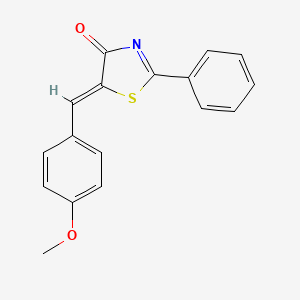
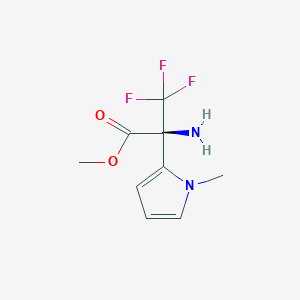
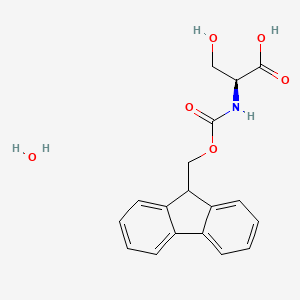
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)


